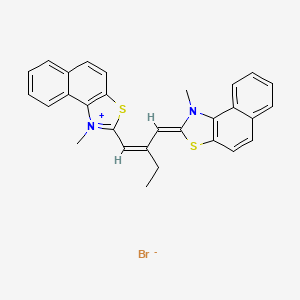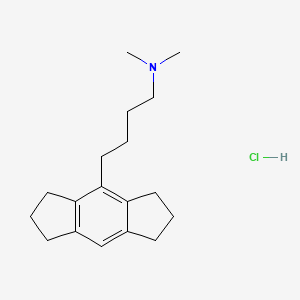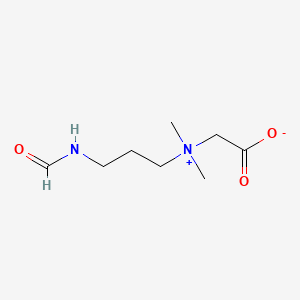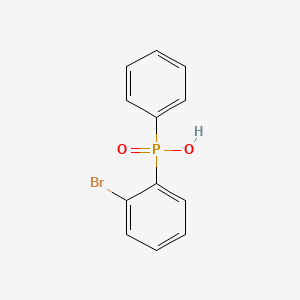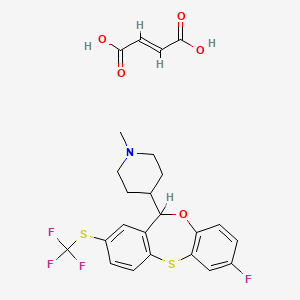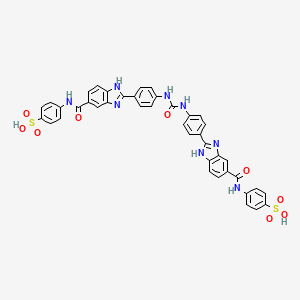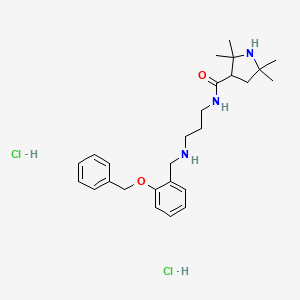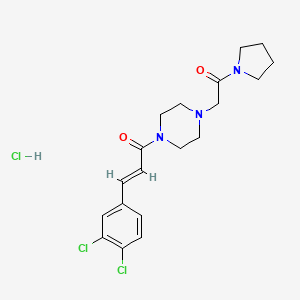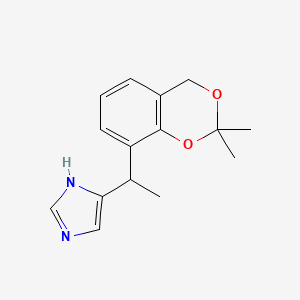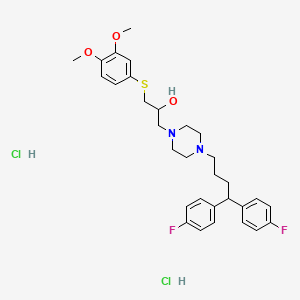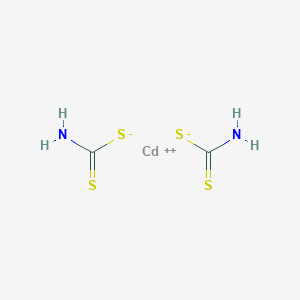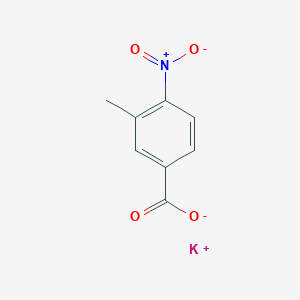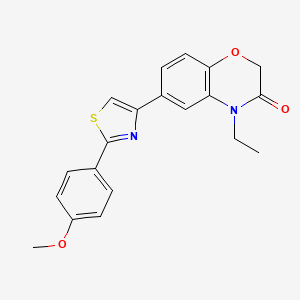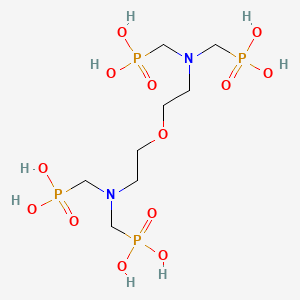
Phosphonic acid, P,P',P'',P'''-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- is a complex organophosphorus compound. It is characterized by the presence of multiple phosphonic acid groups attached to a central nitrogen-containing backbone. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- typically involves the reaction of phosphorous acid with a suitable nitrogen-containing precursor. One common method involves the use of ethylenediamine as the nitrogen source. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to remove any impurities. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphonic acid groups can participate in substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a variety of functionalized phosphonic acids.
Scientific Research Applications
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to phosphorus metabolism.
Industry: Utilized in the production of flame retardants, water treatment chemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, enzymes, and other biomolecules, altering their activity and function. This binding can inhibit enzyme activity, disrupt metal ion homeostasis, and interfere with various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepenta(methylene-phosphonic acid): Another organophosphorus compound with multiple phosphonic acid groups.
Triethylenetetraminehexakis(methylphosphonic acid): A similar compound with a different nitrogen-containing backbone.
Uniqueness
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
25077-19-4 |
|---|---|
Molecular Formula |
C8H24N2O13P4 |
Molecular Weight |
480.18 g/mol |
IUPAC Name |
[2-[2-[bis(phosphonomethyl)amino]ethoxy]ethyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C8H24N2O13P4/c11-24(12,13)5-9(6-25(14,15)16)1-3-23-4-2-10(7-26(17,18)19)8-27(20,21)22/h1-8H2,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22) |
InChI Key |
YSMAMMWBEBTNEH-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


